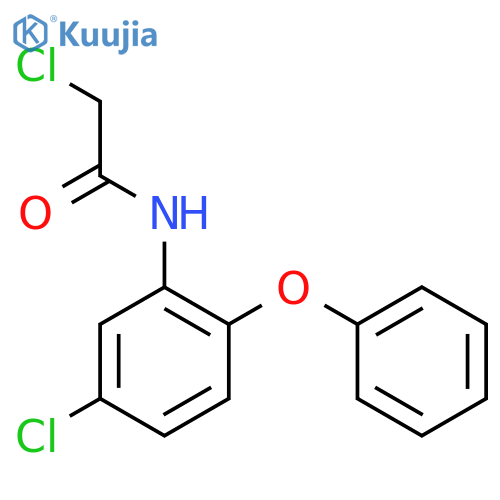

Cas no 54810-28-5 (2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-chloro-N-(5-chloro-2-phenoxyphenyl)-

- 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

- 54810-28-5

- CHEMBL3759632

- Z56886306

- SCHEMBL21392893

- AKOS030661415

- EN300-04676

-

- インチ: InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-12-8-10(16)6-7-13(12)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

- InChIKey: ZYNCAWWSNFCNAN-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl

計算された属性

- せいみつぶんしりょう: 295.01683

- どういたいしつりょう: 295.0166840g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-04676-10.0g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 10g |

$4052.0 | 2023-04-29 | |

| Enamine | EN300-04676-1.0g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 1g |

$943.0 | 2023-04-29 | |

| Enamine | EN300-04676-0.1g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 0.1g |

$326.0 | 2023-10-28 | |

| Enamine | EN300-04676-0.25g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 0.25g |

$466.0 | 2023-10-28 | |

| 1PlusChem | 1P0292HI-5g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 5g |

$3439.00 | 2024-04-29 | |

| Aaron | AR0292PU-2.5g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 2.5g |

$2566.00 | 2023-12-15 | |

| Aaron | AR0292PU-5g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 5g |

$3782.00 | 2023-12-15 | |

| 1PlusChem | 1P0292HI-500mg |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 500mg |

$971.00 | 2024-04-29 | |

| Aaron | AR0292PU-1g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 1g |

$1322.00 | 2023-12-15 | |

| Enamine | EN300-04676-5g |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |

54810-28-5 | 95% | 5g |

$2732.0 | 2023-10-28 |

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide 関連文献

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamideに関する追加情報

2-Chloro-N-(5-Chloro-2-Phenoxyphenyl)Acetamide (CAS No. 54810-28-5)

2-Chloro-N-(5-Chloro-2-phenoxyphenyl)acetamide, also known by its CAS registry number CAS No. 54810-28-5, is a synthetic organic compound with a complex aromatic structure. This compound belongs to the class of acetamides, which are widely used in various industries due to their versatile chemical properties. The molecule consists of a chlorinated benzene ring attached to a phenoxy group and an acetamide functional group, making it a valuable compound in both academic research and industrial applications.

The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves multi-step organic reactions, including nucleophilic substitution, acylation, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

One of the most notable applications of CAS No. 54810-28-5 is in the field of agrochemistry, where it serves as an active ingredient in various pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth has made it effective in controlling weeds and pests in agricultural settings. Moreover, recent studies have explored its potential as a lead compound for developing new generations of safer and more efficient agricultural chemicals.

In addition to its agrochemical applications, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has shown promise in medicinal chemistry. Researchers have investigated its potential as a modulator of certain cellular pathways, which could lead to novel therapeutic agents for treating diseases such as cancer and inflammatory disorders. For example, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes associated with tumor growth, suggesting its potential as an anti-cancer agent.

The environmental impact of CAS No. 54810-28-5 has also been a subject of recent research. Studies conducted under the auspices of the European Chemicals Agency (ECHA) have assessed its toxicity to aquatic organisms and its persistence in the environment. These findings are crucial for regulatory agencies to determine safe usage levels and disposal practices for this compound.

In conclusion, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide (CAS No. 54810-28-5) is a multifaceted compound with significant applications across various industries. Its chemical properties, synthesis methods, and biological activities continue to be explored by researchers worldwide. As new insights emerge from ongoing studies, this compound is expected to play an even more prominent role in advancing both agricultural and medicinal sciences.

54810-28-5 (2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide) 関連製品

- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 17202-90-3(Spiro[2.5]octan-1-amine)

- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)

- 377780-81-9(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)